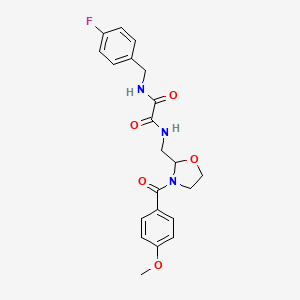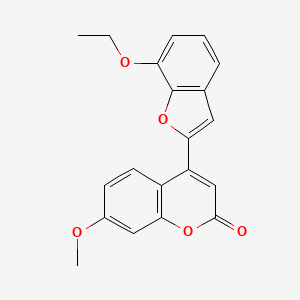
N-(3-Chloro-4-hydroxyphenyl)-1-prop-2-enoylpiperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-Chloro-4-hydroxyphenyl)-1-prop-2-enoylpiperidine-4-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is known for its unique properties, which make it useful in scientific research.
Mecanismo De Acción
The mechanism of action of N-(3-Chloro-4-hydroxyphenyl)-1-prop-2-enoylpiperidine-4-carboxamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in the inflammatory response and cancer cell growth.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the activity of certain enzymes, such as cyclooxygenase-2, which is involved in the inflammatory response. Additionally, this compound has been shown to induce apoptosis in cancer cells, suggesting its potential as an anti-cancer agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(3-Chloro-4-hydroxyphenyl)-1-prop-2-enoylpiperidine-4-carboxamide is its potential as a drug candidate. However, there are also some limitations to its use in lab experiments. For example, this compound may have low solubility in certain solvents, which can make it difficult to work with in some experiments.
Direcciones Futuras
There are many future directions for research on N-(3-Chloro-4-hydroxyphenyl)-1-prop-2-enoylpiperidine-4-carboxamide. One potential direction is to further investigate its anti-inflammatory and anti-cancer properties to determine its potential as a drug candidate. Additionally, researchers may explore the use of this compound in other areas, such as in the development of new materials or in the field of nanotechnology.
Conclusion:
In conclusion, this compound is a chemical compound with significant potential in scientific research. Its unique properties make it useful in various fields, including medicinal chemistry, materials science, and nanotechnology. Further research is needed to fully understand its mechanism of action and potential applications in these areas.
Métodos De Síntesis
The synthesis of N-(3-Chloro-4-hydroxyphenyl)-1-prop-2-enoylpiperidine-4-carboxamide can be achieved through a series of chemical reactions. One of the most common methods of synthesis involves the reaction of 3-chloro-4-hydroxybenzaldehyde with piperidine in the presence of acetic anhydride. The resulting product is then reacted with prop-2-enoyl chloride to obtain this compound.
Aplicaciones Científicas De Investigación
N-(3-Chloro-4-hydroxyphenyl)-1-prop-2-enoylpiperidine-4-carboxamide has various scientific research applications. One of the primary applications is in the field of medicinal chemistry, where it is used to develop new drugs. This compound has been shown to have potential anti-inflammatory and anti-cancer properties, making it a promising candidate for drug development.
Propiedades
IUPAC Name |
N-(3-chloro-4-hydroxyphenyl)-1-prop-2-enoylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2O3/c1-2-14(20)18-7-5-10(6-8-18)15(21)17-11-3-4-13(19)12(16)9-11/h2-4,9-10,19H,1,5-8H2,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWTDEGDDOIMAKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCC(CC1)C(=O)NC2=CC(=C(C=C2)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-({[1-ethyl-3-methyl-6-(4-methylbenzyl)-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}methyl)-4-methoxybenzaldehyde](/img/structure/B2797882.png)


![N-(3-methoxybenzyl)-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide](/img/no-structure.png)
![1-[2-Hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]-3-(thiophen-2-ylmethyl)urea](/img/structure/B2797887.png)
![2-[[2-(4-Oxo-3,5-diphenylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetyl]amino]-5-phenylthiophene-3-carboxamide](/img/structure/B2797888.png)
![ethyl 2-[9-(3-chlorophenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B2797889.png)
![N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2797891.png)
![Benzo[d]thiazol-2-yl(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2797894.png)

